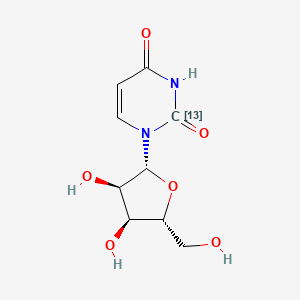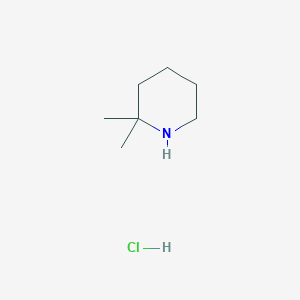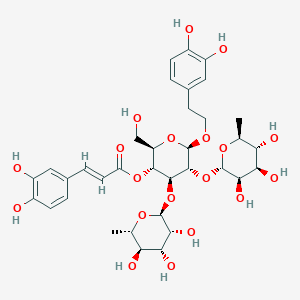
Uridine-2-13C
説明
Synthesis Analysis
The synthesis of Uridine-2-13C involves several steps. Notably, an epimeric mixture of D-[1-13C]ribose and D-[1-13C]arabinose is obtained by condensation of K13CN with D-erythrose, utilizing a modification of the Kiliani–Fischer synthesis. Efficient separation of the two aldose epimers is achieved through a novel ion-exchange chromatography method. Subsequently, D-[2-13C]ribose is obtained from D-[1-13C]arabinose using a Ni(II) diamine complex. These procedures enable the efficient preparation of specifically labeled 13C-monosaccharides of particular chirality .
科学的研究の応用
1. Nucleoside Conformation Analysis
Uridine-2-13C plays a significant role in understanding the conformation of nucleosides. Research by Guschlbauer and Jankowski (1980) demonstrated a linear relationship between the electronegativity of the 2'-substituent in uridine and the carbon-13 chemical shift of C2', which is crucial for understanding nucleoside conformations (Guschlbauer & Jankowski, 1980).
2. NMR Spectral Analysis
Uridine-2-13C is instrumental in nuclear magnetic resonance (NMR) spectral analysis. Bagno et al. (2008) conducted a study combining experimental and quantum chemical NMR of cyclic uridine monophosphate, confirming that the spectra of such molecules can be accurately predicted, a crucial insight for molecular chemistry (Bagno, Rastrelli, & Saielli, 2008).
3. Enhancing Mitochondrial Function
In medical research, uridine-2-13C has been found useful in enhancing mitochondrial function. Banasch et al. (2006) showed that supplementation with uridine improved mitochondrial function in HIV-infected patients treated with thymidine-analogue, using a 13C-methionine breath test for assessment (Banasch et al., 2006).
4. RNA Structural Studies
Uridine-2-13C is also used in RNA structural studies. For instance, SantaLucia et al. (1995) described efficient synthesis of selectively 13C-enriched pyrimidine and purine nucleosides, which were vital in synthesizing labeled RNA for structural studies (SantaLucia et al., 1995).
5. Hydration Structure Mapping
Research by Seba et al. (2006) used 13C intermolecular nuclear Overhauser effects to probe the structure of the first solvation shell of uridine in water, providing insights into the hydration structure of nucleosides (Seba et al., 2006).
特性
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](213C)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQHJPVMGBUCF-RCIQEJBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN([13C](=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Uridine-2-13C | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1459661.png)



![methyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1459668.png)




![3-[[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]diselanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1459676.png)



